2-amino-N-benzyl-5-chlorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54233-10-2 |
|---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72g/mol |
IUPAC Name |
2-amino-N-benzyl-5-chlorobenzamide |
InChI |
InChI=1S/C14H13ClN2O/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |
InChI Key |
MHRIRQCOOVKBGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of 2 Amino N Benzyl 5 Chlorobenzamide
Established Synthetic Pathways to 2-amino-N-benzyl-5-chlorobenzamide
The preparation of this compound can be achieved through several established synthetic routes, primarily involving the formation of an amide bond between a 2-amino-5-chlorobenzoic acid precursor and benzylamine (B48309).
Stepwise Preparation Protocols
A common and direct method for the synthesis of this compound involves a two-step process. The first step is the activation of the carboxylic acid group of 2-amino-5-chlorobenzoic acid. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The resulting 2-amino-5-chlorobenzoyl chloride is then reacted with benzylamine in the presence of a base to yield the desired N-benzylamide. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction.
Alternatively, direct amidation of 2-amino-5-chlorobenzoic acid with benzylamine can be accomplished using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond by activating the carboxylic acid in situ. This method avoids the need to isolate the often-sensitive acyl chloride intermediate.
Another approach starts from methyl 2-amino-5-chlorobenzoate. google.com This ester can be directly reacted with benzylamine, often at elevated temperatures, to form the amide. This aminolysis reaction, however, may require more forcing conditions compared to the acyl chloride or coupling agent methods.
Precursor Compounds and Starting Material Reactivity
The primary precursors for the synthesis of this compound are 2-amino-5-chlorobenzoic acid and benzylamine.
2-Amino-5-chlorobenzoic acid: This starting material possesses two key functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). The amino group is a nucleophilic and activating group, while the carboxylic acid is an electrophilic center after activation. The reactivity of the carboxylic acid is paramount for the formation of the amide bond. Direct amidation is often inefficient without activation due to the formation of a stable ammonium (B1175870) carboxylate salt between the amine and the carboxylic acid.
Benzylamine: As a primary amine, benzylamine is a potent nucleophile. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbonyl carbon of the activated 2-amino-5-chlorobenzoic acid derivative, leading to the formation of the amide linkage. The reactivity of benzylamine is influenced by steric hindrance around the amino group, which is minimal in this case, allowing for efficient reaction.
Advanced Synthetic Approaches and Process Optimization
To improve reaction efficiency, reduce reaction times, and simplify work-up procedures, advanced synthetic methodologies have been applied to the synthesis of benzamide (B126) derivatives.
Microwave-Assisted Synthesis of Benzamide Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. For the synthesis of N-substituted benzamides, microwave heating can be employed in both solvent-based and solvent-free conditions. nih.govbeilstein-journals.org
For instance, the direct amidation of a carboxylic acid with an amine in the presence of a catalyst can be efficiently carried out in a microwave reactor. nih.gov This approach offers a greener alternative to traditional methods by minimizing solvent usage and energy consumption.
| Amine | Carboxylic Acid | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Benzoic Acid | CAN (2) | 160-165 | 2 | >90 |
| Anisidine | Benzoic Acid | CAN (2) | 160-165 | 2 | ~75 |
| Benzylamine | Phenylacetic Acid | CAN (2) | 160-165 | 2 | >90 |
CAN = Ceric Ammonium Nitrate nih.gov
Solid-Phase Organic Synthesis Strategies
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of compound libraries and simplifies the purification process. In the context of this compound synthesis, a solid-phase strategy could involve anchoring either the 2-amino-5-chlorobenzoic acid or the benzylamine moiety to a solid support.
One common approach is to attach the C-terminal amino acid of a desired peptide to a resin, followed by the sequential addition of other amino acids. google.com A similar principle can be applied to the synthesis of N-substituted amides. For example, a resin-bound amine can be acylated with 2-amino-5-chlorobenzoyl chloride, followed by cleavage from the resin to yield the final product. This methodology allows for the use of excess reagents to drive the reaction to completion, with purification being a simple matter of washing the resin.
Chemical Transformations and Derivatization Strategies
The chemical structure of this compound, with its reactive amino and amide functionalities, allows for a variety of chemical transformations and derivatization strategies.
One significant transformation of 2-aminobenzamides is their use as precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. researchgate.netnih.govrhhz.net The cyclization of a 2-aminobenzamide (B116534) with a suitable one-carbon synthon, such as an aldehyde or its equivalent, leads to the formation of the quinazolinone ring system. For instance, the reaction of a 2-aminobenzamide with a benzyl (B1604629) amine in the presence of an oxidizing agent can yield a 2-substituted quinazolinone. rhhz.net
The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield 2-amino-5-chlorobenzoic acid and benzylamine. This reaction can be utilized for the cleavage of the N-benzyl group if it is used as a protecting group.
Modifications of the Benzamide Core
The benzamide core of this compound offers several avenues for chemical modification. The amide functional group itself can be altered, or it can be used as a handle to introduce new functionalities. A notable modification involves the transformation of the amide into other nitrogen-containing functional groups, such as amidoximes.
Research into related structures has demonstrated the synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives. nih.gov This transformation highlights a method for significant alteration of the benzamide core. The synthesis of these analogs involves the reaction of a 2-amino-5-chlorobenzoyl derivative with hydroxylamine (B1172632) or substituted hydroxylamines. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its chemical behavior and potential applications. For instance, benzamidoxime (B57231) derivatives have been investigated for their anticancer activities. nih.gov
The table below summarizes examples of benzamidoxime analogs derived from a 2-amino-5-chlorobenzoyl scaffold, illustrating the chemical diversity that can be achieved through modification of the benzamide core. nih.gov
| Compound ID | Substituent on Benzamidoxime | Reported Activity | Reference |
| Analog 1 | Unsubstituted | Inhibition of Jurkat and HL-60RG cell viability | nih.gov |
| Analog 2 | Chloride-substituted | Strong decrease in cancer cell growth | nih.gov |
These examples underscore the utility of the benzamide group as a platform for generating novel chemical entities with distinct properties.
Functionalization of the Benzyl Substituent
The benzyl group in this compound provides two main sites for functionalization: the benzylic methylene (B1212753) (-CH2-) group and the aromatic ring of the benzyl substituent itself.
Benzylic Position Reactivity: The benzylic C-H bonds are weaker than typical sp3 C-H bonds due to the resonance stabilization of the resulting benzyl radical. wikipedia.org This enhanced reactivity allows for selective functionalization at this position under various conditions.
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). Reagents such as chromium trioxide complexes or 2-iodoxybenzoic acid (IBX) in DMSO are effective for this transformation, converting the N-benzylamide into an N-benzoylamide derivative. wikipedia.org Stronger oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the benzyl group, yielding the primary benzamide and benzoic acid. wikipedia.org
Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) under UV irradiation (Wohl-Ziegler reaction), can introduce a halogen atom at the benzylic position. wikipedia.org This creates a reactive intermediate that can be further substituted.
Aromatic Ring Functionalization: The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution. The substitution pattern (ortho, meta, or para) is directed by the existing substituents on the ring. For an unsubstituted benzyl group, reactions like nitration, halogenation, or Friedel-Crafts acylation would typically yield ortho- and para-substituted products. In the context of developing bioactive molecules, various substituted benzylamines are often used in the initial synthesis to introduce desired functionality on this ring. researchgate.netnih.gov
The following table outlines potential functionalization reactions for the benzyl substituent.
| Reaction Type | Reagent/Conditions | Product Type |
| Benzylic Oxidation | CrO₃-dmpyz or IBX/DMSO | N-benzoylbenzamide derivative |
| Benzylic Halogenation | NBS, light/heat | N-(α-halobenzyl)benzamide derivative |
| Aromatic Nitration | HNO₃, H₂SO₄ | N-(nitrobenzyl)benzamide derivative |
| Aromatic Halogenation | Br₂, FeBr₃ | N-(bromobenzyl)benzamide derivative |
Advanced Spectroscopic and Structural Characterization of 2 Amino N Benzyl 5 Chlorobenzamide
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure, bond lengths, bond angles, and the conformation of 2-amino-N-benzyl-5-chlorobenzamide in the solid state.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of this compound would be grown and subjected to X-ray diffraction analysis. This experiment would yield fundamental crystallographic data.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Information |
| Chemical Formula | C₁₄H₁₃ClN₂O |
| Formula Weight | 260.72 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, P-1, etc. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | Integer value (e.g., 2, 4) |
| Calculated Density (Dc) | g/cm³ |
| Absorption Coefficient (μ) | mm⁻¹ |
| F(000) | Electron count in the unit cell |
| Crystal Size | mm |
| Temperature | K (e.g., 100 K, 293 K) |
| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | Total number of measured diffraction spots |
| Independent Reflections | Number of unique reflections |
| R-factor | Index of agreement between experimental and calculated data |
This table would be populated with precise values upon successful crystallographic analysis, providing a detailed snapshot of the compound's solid-state structure.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, key interactions would be identified and analyzed from the crystallographic data. These would likely include:
Hydrogen Bonds: The amino (-NH₂) and amide (N-H) groups are potential hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the amino group are potential acceptors. The analysis would detail the geometry (donor-acceptor distances and angles) of these bonds, which are crucial in stabilizing the crystal structure.
π-π Stacking: Interactions between the aromatic rings of the benzyl (B1604629) and chlorobenzamide moieties could also play a significant role in the crystal packing.
Hirshfeld Surface Analysis and Energy Framework Calculations
To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis would be performed. This computational method maps the electron distribution of a molecule within a crystal to identify and analyze close contacts between neighboring molecules.
d_norm surfaces: These maps would highlight regions of significant intermolecular contact, with red spots indicating hydrogen bonds and other close interactions.
Energy framework calculations would complement this analysis by computing the interaction energies between molecules, illustrating the energetic topology of the crystal packing and identifying the dominant forces in the supramolecular assembly.
Conformational Analysis of the Benzamide (B126) Scaffold
The flexibility of the this compound molecule arises from the rotation around several single bonds. The single-crystal X-ray data would reveal the specific conformation adopted in the solid state. Key conformational parameters to be analyzed would include:
Torsion Angles: The dihedral angles defining the orientation of the benzyl group relative to the benzamide core and the planarity of the amide linkage would be of particular interest.
This comprehensive analysis would provide a fundamental understanding of the structural and electronic properties of this compound. However, the absence of primary research data for this specific compound prevents a detailed, data-driven discussion at this time.
Computational Chemistry and Molecular Modeling of 2 Amino N Benzyl 5 Chlorobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and polarizable. researchgate.net In related molecules, the HOMO is often localized on the electron-rich amino-substituted phenyl ring, while the LUMO may be distributed across the benzamide (B126) moiety. The specific energies of these orbitals and the magnitude of the gap are influenced by the molecule's conformation and substituent pattern. These parameters are fundamental in predicting how the molecule will interact with other chemical species, including biological macromolecules.
Table 1: Representative Frontier Molecular Orbital Data from DFT Studies of Related Aromatic Compounds Note: The following data is illustrative of typical values obtained for related aromatic amines and amides and does not represent direct calculations on 2-amino-N-benzyl-5-chlorobenzamide.
| Parameter | Typical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 | Represents the electron-donating capacity. |
| LUMO Energy | -1.0 to -2.5 | Represents the electron-accepting capacity. |
| HOMO-LUMO Gap | 3.0 to 5.0 | Indicates chemical reactivity and kinetic stability. |
Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in structure-based drug design for identifying and optimizing potential drug candidates.
Molecular docking simulations are used to screen virtual libraries of compounds against a specific biological target or to understand how a particular ligand might bind. The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. A lower, more negative score typically indicates a more favorable binding interaction.
Docking studies on various benzamide derivatives have shown their potential to bind to a wide range of biological targets, including enzymes and receptors. For example, derivatives have been docked against targets such as GABAA receptors, BACE-1, and various kinases. brieflands.commdpi.com In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and energy-minimized before being docked into the defined binding pocket of the receptor. The resulting binding energy scores suggest the likelihood of a stable interaction. For instance, docking of various benzamide derivatives against Helicobacter pylori urease has been used to predict their inhibitory potential, with calculated free energy (ΔG) values indicating favorable binding. researchgate.net
Beyond predicting binding affinity, molecular docking provides detailed 3D models of the ligand-receptor complex, characterizing the specific intermolecular interactions that stabilize the binding. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Analyses of docked benzamide analogs reveal common binding patterns. The amide group is frequently involved in hydrogen bonding with amino acid residues in the protein's active site. mdpi.comresearchgate.net For example, in studies of BACE-1 inhibitors, the amino group of related compounds was shown to form critical hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228). mdpi.com Similarly, in studies targeting the von Hippel-Lindau (VHL) E3 ligase, the hydroxyl and amide groups of related ligands form key hydrogen bonds with residues like Ser111, His115, and Tyr98. nih.gov The aromatic rings of the ligand often engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. brieflands.com The chloro-substituent on the phenyl ring can participate in halogen bonding or occupy a hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity.
Table 2: Examples of Predicted Interacting Residues for Benzamide-like Ligands in Various Protein Active Sites Note: This table is a composite based on findings for various benzamide derivatives and illustrates the types of interactions that could be predicted for the title compound.
| Protein Target | Ligand Class | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| BACE-1 | Aminothiazole Derivatives | Asp32, Arg235 | Hydrogen Bond | mdpi.com |
| GABAA Receptor | Benzamide Derivatives | Tyr58, Phe100, Tyr160 | Hydrophobic, π-π Stacking | brieflands.com |
| Urease | Thiourea-Benzamide Hybrids | VAL391, Asp363, Ala366 | Hydrogen Bond, Metal Coordination | researchgate.net |
| von Hippel-Lindau (VHL) | Hyp-derivatives with Benzamide | Ser111, His115, Tyr98, Arg107 | Hydrogen Bond | nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and ligand, the stability of the binding complex, and the role of solvent molecules.
For a ligand-protein complex involving this compound, an MD simulation would typically start with the best-docked pose. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the movements of every atom are tracked. The results can confirm the stability of the interactions predicted by docking. For instance, key hydrogen bonds observed in the docked structure can be monitored to see if they are maintained throughout the simulation. grafiati.com MD simulations on related azole-based IDO1 inhibitors were used to rationalize their activities and support structural hypotheses. unil.ch Similarly, simulations on quinazoline (B50416) derivatives helped to assess the stability of their binding modes. semanticscholar.org This technique can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy by accounting for entropic and solvent effects.
Conformational Stability and Dynamic Behavior
Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of different possible conformations, identifying the most stable (lowest energy) states. Molecular dynamics (MD) simulations further provide a view of the molecule's behavior over time, showing how it vibrates, rotates, and transitions between different conformational states in a simulated physiological environment. While specific MD simulation data for this compound is not extensively published, studies on analogous compounds indicate that the flexibility is often centered around the amide linkage and the benzyl (B1604629) group's rotational freedom. The stability of any given conformation is a balance between stabilizing intramolecular interactions and the destabilizing effects of steric hindrance between bulky groups.
Ligand-Protein Complex Dynamics
Understanding how a small molecule like this compound interacts with a protein target is fundamental for drug discovery. Molecular dynamics simulations are a key tool for exploring the stability and dynamics of a ligand-protein complex. nih.gov These simulations can reveal the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's binding site over time.
Key metrics are used to analyze the dynamics of the complex:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial docked position. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues in the protein. Higher RMSF values in the binding site can suggest flexibility that may accommodate the ligand, while high fluctuations in the ligand itself might indicate binding instability.
Binding Free Energy Calculations: Methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are used to estimate the binding free energy (ΔG) of the ligand to its target. acs.orgresearchgate.net This value helps in ranking potential drug candidates, with more negative values indicating stronger binding affinity. The energy is decomposed into various components (van der Waals, electrostatic, solvation energy) to understand the driving forces of the interaction. acs.org
While specific crystal structures of this compound in complex with a protein are not publicly available, research on derivatives provides insight. For example, derivatives of the parent molecule, 2-amino-5-chlorobenzamide (B107076), have been studied as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), where computational methods like MM-GBSA were used to analyze the binding interactions. acs.org
Table 1: Common Parameters in Ligand-Protein Dynamics Simulations
| Parameter | Description | Significance |
|---|---|---|
| RMSD | Measures the deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand within the binding pocket. |
| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and the ligand. |
| ΔG_bind | The calculated free energy of binding for the ligand-protein complex. | Predicts the affinity of the ligand for the protein; a key metric for potency. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | Key contributors to binding specificity and affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds.
Development of Predictive Models for Biological Responses
The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. For benzamide derivatives, this could include their potency as enzyme inhibitors or receptor antagonists. nih.govscispace.com Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the descriptors with the biological activity. For instance, a QSAR study on a series of 2-aminobenzimidazole (B67599) derivatives, which share structural similarities with the compound of interest, found that a parabolic relationship existed between the lipophilicity (logP) of the compounds and their receptor affinity. nih.gov This indicates that there is an optimal lipophilicity for activity; compounds that are too hydrophilic or too lipophilic show decreased potency. nih.gov
Table 2: Example of a Generic QSAR Equation
| Equation | Components | Interpretation |
|---|
This type of model, once validated, can be used to predict the activity of other benzamides, including this compound, provided it falls within the chemical space of the training set.
Identification of Key Structural Descriptors for Activity
A primary outcome of QSAR analysis is the identification of the most important molecular features, or descriptors, that govern the biological activity of a series of compounds. By analyzing the derived QSAR equation, researchers can understand which properties are most influential.
In studies of various benzamide and related derivatives, several key descriptors have been identified as crucial for activity:
Lipophilicity (logP): As mentioned, this property often shows an optimal value for activity, as the molecule needs sufficient lipophilicity to cross cell membranes but must also retain enough solubility to be bioavailable. nih.gov
Electronic Properties: The distribution of charge in the molecule, often described by Hammett constants or atomic partial charges, is critical for electrostatic interactions with the target protein. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the phenyl ring of this compound significantly influences its electronic landscape.
Steric Properties: The size and shape of the molecule and its substituents, described by parameters like molar refractivity or Taft steric parameters, are vital for ensuring a good fit within the protein's binding pocket. The N-benzyl group is a significant steric feature that must be accommodated by the receptor.
QSAR studies on related N-phenylbenzamide and N-benzyl-N'-phenylurea derivatives have consistently highlighted the importance of these descriptors in determining their antiprotozoal or antitumor activities. acs.orgresearchgate.net These findings help in the rational design of new, more potent analogues by suggesting specific modifications to optimize these key properties.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research data to generate an article on the "Molecular Mechanisms and Biological Target Interactions of this compound" according to the specified detailed outline.
The user's request required specific, in-depth information for the following sections:
Molecular Mechanisms and Biological Target Interactions of 2 Amino N Benzyl 5 Chlorobenzamide
Elucidation of Mechanism of Action at the Molecular Level
Structure-Activity Relationship (SAR) Investigations for Target Engagement
The performed searches did not yield any specific studies presenting data on enzyme inhibition, receptor binding affinities, or protein interaction profiles for the exact compound, 2-amino-N-benzyl-5-chlorobenzamide. Consequently, it is not possible to provide mechanistic insights or discuss structure-activity relationships as requested.
While information is available for structurally related compounds, such as the precursor 2-amino-5-chlorobenzamide (B107076) or other benzamide (B126) derivatives, the strict requirement to focus solely on this compound prevents the use of this related-compound data. Extrapolating findings from different molecules would not be scientifically accurate or adhere to the instructions provided.
Therefore, the creation of a scientifically accurate and detailed article that strictly follows the provided outline for this compound is not feasible at this time due to the absence of the necessary primary research findings in the public domain.
Applications in Chemical Biology Research
The unique structural features of this compound, and more broadly the 2-aminobenzamide (B116534) scaffold, have positioned it as a valuable tool in chemical biology. Its utility spans from the development of sophisticated chemical probes for interrogating biological systems to serving as a foundational structure for the discovery of new bioactive compounds.
Development as Chemical Probes for Biological Systems
While specific research on this compound as a chemical probe is not extensively documented, the parent compound, 2-amino-5-chlorobenzamide, has been utilized in the synthesis of fluorescent probes. For instance, it has been incorporated into a novel H2O2 fluorescent probe, demonstrating the utility of this scaffold in developing tools for detecting reactive oxygen species in biological systems guidechem.com.
Furthermore, the broader class of 2-aminobenzamide derivatives has been explored for its potential in creating chemical sensors. A notable example involves the synthesis of carbazole-substituted 2-aminobenzamide compounds that function as fluorescent ON–OFF–ON sensors for zinc (II) and pyrophosphate ions rsc.org. These probes have also been applied in assays for alkaline phosphatase activity rsc.org. The design of these chemosensors leverages the 2-aminobenzamide framework to append a fluorophore (carbazole) and a chelating moiety, which work in concert to signal the presence of specific ions through changes in fluorescence rsc.org. The synergistic effect of metal coordination and hydrogen bonding within the 2-aminobenzamide structure contributes significantly to the high selectivity and binding affinity of these probes rsc.org.
These examples underscore the potential of the 2-aminobenzamide scaffold, and by extension this compound, as a versatile platform for the rational design of chemical probes to investigate and visualize complex biological processes.
Role as a Privileged Scaffold for Bioactive Compound Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for the discovery of new drugs mdpi.comu-tokyo.ac.jphebmu.edu.cn. The 2-aminobenzamide core structure is increasingly recognized as such a scaffold, with numerous derivatives exhibiting a wide range of biological activities.
The 2-aminobenzamide moiety is a key component in a variety of bioactive molecules, demonstrating its versatility in medicinal chemistry. Research has shown that derivatives of this scaffold possess significant antimicrobial and antifungal properties. A series of novel 2-aminobenzamide derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains, with some compounds showing excellent antifungal activity, even more potent than the standard drug Clotrimazole mdpi.comresearchgate.netnih.govnih.gov.
Moreover, the 2-aminobenzamide scaffold has been a cornerstone in the development of anticancer agents. For example, derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime, which is structurally very similar to this compound, have been shown to inhibit the growth of human leukemia cells nih.gov. These compounds were found to induce a transient cell-cycle delay at low concentrations and cell death at higher concentrations nih.gov. Additionally, 2-aminobenzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that are important targets in cancer therapy nih.gov.
The utility of the 2-aminobenzamide scaffold extends to other therapeutic areas as well. For instance, 2-amino-5-chlorobenzamide is a key starting material for the synthesis of quinazoline (B50416) compounds, which are known to have a broad spectrum of biological activities google.com. The 2-aminobenzimidazole (B67599) scaffold, a close relative, has been shown to potentiate the activity of antibiotics against Gram-negative bacteria nih.govnih.gov.
The diverse biological activities of compounds containing the 2-aminobenzamide core highlight its status as a privileged scaffold in drug discovery. The ability to readily modify the core structure allows for the generation of large libraries of compounds for screening against various biological targets, facilitating the discovery of new therapeutic agents.
Detailed Research Findings
The following table summarizes key research findings on bioactive compounds derived from the 2-aminobenzamide scaffold.
| Compound Class | Biological Activity | Key Findings |
| 2-Aminobenzamide Derivatives | Antimicrobial, Antifungal | Some derivatives showed excellent antifungal activity against Aspergillus fumigatus, more potent than Clotrimazole. mdpi.comnih.govnih.gov |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives | Anticancer (Anti-leukemia) | Inhibited Jurkat and HL-60RG cell viability in a dose-dependent manner. nih.gov |
| 2-Aminobenzamide and Hydroxamate Derivatives | Anticancer (HDAC inhibitors) | Showed significant inhibition against human acute monocytic myeloid leukemia cell line U937 and selectivity for HDAC1 over HDAC2. nih.gov |
| Carbazole-substituted 2-aminobenzamide | Fluorescent Sensor | Developed as an ON-OFF-ON sensor for Zn(II) and pyrophosphate ions and for assaying alkaline phosphatase. rsc.org |
| 2-Aminobenzimidazole Derivatives | Antibiotic Adjuvant | Potentiates the activity of macrolide antibiotics against Gram-negative bacteria. nih.govnih.gov |
Future Research Trajectories and Translational Perspectives
Advancements in Synthetic Methodologies for Analogue Generation
The generation of analogues of 2-amino-N-benzyl-5-chlorobenzamide is crucial for exploring its structure-activity relationships (SAR) and optimizing its therapeutic potential. Current and future synthetic strategies are focused on creating diverse chemical libraries by modifying the core scaffold at three primary positions: the aminobenzamide core, the N-benzyl substituent, and the chloro- and amino- groups on the benzamide (B126) ring.
Conventional synthesis of the parent compound, 2-amino-5-chlorobenzamide (B107076), often starts from anthranilic acid or its esters. chemicalbook.comgoogle.com A common route involves the chlorination of anthranilic acid, conversion to its acid chloride, and subsequent amination. chemicalbook.com A patented two-step method starts with methyl anthranilate, which is chlorinated using sodium hypochlorite (B82951) and glacial acetic acid. The resulting 2-amino-5-chlorobenzoic acid methyl ester is then subjected to ammonolysis under heat and pressure to yield 2-amino-5-chlorobenzamide with a high yield of over 85%. google.com
To generate a wide array of analogues, modern synthetic methodologies can be employed:
Amide Bond Formation: The coupling of a substituted 2-amino-5-chlorobenzoic acid with a diverse library of benzylamines is a primary route for analogue generation. Advanced coupling reagents like 1-ethyl-3-[3-(dimethylamino)-propyl]carbodiimide hydrochloride (EDC) facilitate this reaction, allowing for the synthesis of various N-substituted benzamides. scispace.com This approach was used to create a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamides to explore their therapeutic activities. scispace.com
Microwave-Assisted Synthesis: This technology can significantly accelerate reaction times and improve yields. For instance, novel 2-amino-5-chlorobenzophenone (B30270) derivatives were successfully prepared by reacting 2-(chloroacetamido)-5-chlorobenzophenone with various anilines using microwave irradiation, demonstrating a more efficient alternative to conventional heating methods. researchgate.net
Multi-step Synthesis for Complex Analogues: The synthesis of more complex derivatives, such as 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide analogues, involves a more intricate, multi-step pathway. This can include a Fries rearrangement, alkylation with benzyl (B1604629) chloride, reduction of a nitro group, condensation with acyl chlorides, and subsequent cyclization to introduce diverse heterocyclic moieties. nih.gov This highlights the adaptability of the benzamide scaffold for creating highly functionalized molecules.
Modification of the Benzamide Core: The substitution pattern on the benzamide ring can be altered to fine-tune activity. For example, a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were prepared to evaluate their gastrokinetic activity, where the C-2 position was varied with different alkoxy groups. nih.gov
These synthetic approaches enable the systematic modification of the this compound structure, which is essential for developing compounds with improved potency, selectivity, and pharmacokinetic properties.
Exploration of Novel Therapeutic or Biological Targets
While research on this compound itself is limited, studies on structurally related compounds suggest a broad range of potential therapeutic applications. The exploration of these targets for new analogues is a promising area of future research.
Gastrointestinal Motility: A series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides have been identified as potent and selective gastrokinetic agents. nih.govconsensus.app Compounds such as the 2-(n-butoxy) analogue were found to have superior activity to the standard drug cisapride, without the side effect of dopamine (B1211576) D2 receptor antagonism. nih.gov Further investigation into analogues of this compound could lead to new treatments for disorders related to gastric emptying. nii.ac.jp
Oncology: Derivatives of the 2-amino-5-chlorobenzamide scaffold have shown potential as anticancer agents. N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues were found to inhibit the growth of human leukemia cells (Jurkat and HL-60RG) in a dose-dependent manner, inducing cell-cycle delay at low concentrations and cell death at higher concentrations. nih.gov Additionally, novel 2-aminobenzothiazole (B30445) derivatives have been evaluated as anticancer agents, with some compounds showing broad inhibition against numerous cancer cell lines. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the development of new oncological therapeutics.
Neurodegenerative Diseases: The benzamide structure is a key feature in compounds targeting central nervous system disorders.
Alzheimer's Disease: A series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives have been designed and synthesized as inhibitors of β-secretase (BACE-1), a key enzyme in the production of amyloid-β peptides. nih.gov
Nicotinic Acetylcholine Receptor (nAChR) Modulation: In a search for new nAChR modulators, N-benzyl-3-amino-quinuclidines were identified as positive allosteric modulators (PAMs) of the α3β2 nAChR, a target with potential for treating sarcopenia. nih.gov
Inflammation and Pain: Researchers have synthesized novel benzimidazole (B57391) derivatives from 2-chlorobenzamide (B146235) that act as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). acs.org This enzyme is a key target for treating inflammation, pain, and fever. The most potent compounds exhibited high selectivity and excellent bioavailability, indicating the therapeutic potential of this chemical class. acs.org
Infectious Diseases: N-phenylbenzamide derivatives have been studied for their activity against kinetoplastid parasites, which cause diseases like trypanosomiasis and leishmaniasis. nih.gov These compounds are designed to bind to the parasites' mitochondrial DNA, showing that the benzamide scaffold can be adapted to target pathogenic microorganisms. nih.gov
The diverse biological activities of these related compounds underscore the potential of this compound as a versatile scaffold for drug discovery across multiple therapeutic areas.
Integration of Multiscale Computational Approaches in Discovery Pipelines
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For a scaffold like this compound, integrating multiscale computational approaches can guide the design of new analogues, predict their activity, and elucidate their mechanisms of action before their physical synthesis.
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein.
For BACE-1 inhibitors, docking studies revealed how different moieties of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives fit into the S1 and S3 pockets of the enzyme's active site. nih.gov This information is crucial for designing more potent and selective inhibitors.
In the development of GABA-A agonists for anticonvulsant activity, molecular docking was used to assess the interactions of new benzamide derivatives with the GABA-A receptor. brieflands.com
Docking studies have also confirmed the anti-inflammatory potential of indole (B1671886) acetamide (B32628) derivatives by modeling their interaction with cyclooxygenase (COX-1 and COX-2) domains. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
QSAR studies have been performed on N1-(5-chloro-2-pyridyl)-2-{[4-(alkyl methyl)benzoyl]amino}-5-chlorobenzamide analogues to understand the structural requirements for their activity. grafiati.com Such models can predict the activity of newly designed analogues, helping to prioritize which compounds to synthesize.
Molecular Dynamics (MD) and Density Functional Theory (DFT): These more advanced computational methods provide deeper insights into the dynamic behavior and electronic properties of molecules.
MD simulations have been used to study quinazoline-2,4,6-triamine derivatives as potential EGFR inhibitors for cancer therapy. semanticscholar.org
DFT calculations have been employed to optimize the geometry of new drug candidates and to study their electronic structure, which helps in understanding their reactivity and interaction with biological targets. researchgate.net For instance, DFT studies predicted the strong binding of certain benzamides to histone deacetylase (HDAC) enzymes.
By combining these computational tools, researchers can build a comprehensive discovery pipeline. An in silico workflow for this compound could involve initial virtual screening and docking to identify potential targets, followed by QSAR and MD simulations to refine analogue designs, and finally DFT to understand the most promising candidates' electronic properties before committing to resource-intensive chemical synthesis and biological testing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-benzyl-5-chlorobenzamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Reagent Selection : Use chlorinated benzamide precursors (e.g., 2-chloro-5-nitrobenzoic acid derivatives) with benzylamine under nucleophilic substitution conditions. Catalysts like Pd/C or pyridine can enhance reactivity .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates. For example, DCM at 50°C improved reaction rates in analogous syntheses .
- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or NMR (δ 7.2–8.1 ppm for aromatic protons) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze - and -NMR for benzyl and chlorophenyl groups. Key signals include δ 4.5–5.0 ppm (N-benzyl CH) and δ 125–135 ppm (chlorinated aromatic carbons) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm) and NH bending (~1600 cm) .
- Mass Spectrometry : Use ESI-MS for molecular ion verification (expected [M+H] ~300–320 Da) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
- SHELX Refinement : Employ SHELXL for small-molecule refinement. Use high-resolution data (d-spacing < 1 Å) to resolve torsional angles in the benzamide backbone .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O=C) using Mercury software. Cross-reference with Cambridge Structural Database entries for similar benzamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic refinement outcomes for this compound?
- Methodology :
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals. Compare R values across datasets to identify outliers .
- Disorder Modeling : Apply PART/SUMP restraints for disordered benzyl groups. Validate with residual density maps (<0.5 eÅ) .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation or sulfonation)?
- Methodology :
- Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate the 5-chloro position, enabling selective functionalization (e.g., sulfonation at C5) .
- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to prevent side reactions during electrophilic substitution .
Q. How to design structure-activity relationship (SAR) studies for antimicrobial or antitumor activity?
- Methodology :
- Scaffold Modification : Synthesize analogs with substituents at C2 (e.g., methyl, cyano) and evaluate MIC values against S. aureus or cytotoxicity in MCF-7 cells .
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like DHFR or topoisomerase II. Validate with SPR or ITC assays .
Q. How to mitigate byproduct formation during amide coupling steps?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
